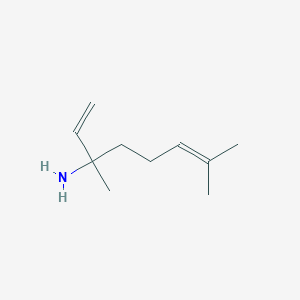

3,7-Dimethyl-1,6-octadien-3-amine

描述

属性

分子式 |

C10H19N |

|---|---|

分子量 |

153.26 g/mol |

IUPAC 名称 |

3,7-dimethylocta-1,6-dien-3-amine |

InChI |

InChI=1S/C10H19N/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8,11H2,2-4H3 |

InChI 键 |

HERSWHWQXZRIDA-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCCC(C)(C=C)N)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1,6-octadien-3-amine typically involves the following steps :

Geraniol Trichloroacetimidate Formation: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (between -10°C and 0°C) to form geraniol trichloroacetimidate.

Formation of 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene: The geraniol trichloroacetimidate is then refluxed in xylene for 8 hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.

Formation of this compound: Finally, the 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene is treated with aqueous sodium hydroxide and ethanol to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

3,7-Dimethyl-1,6-octadien-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the diene group into single bonds, resulting in saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated amines.

科学研究应用

3,7-Dimethyl-1,6-octadien-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of 3,7-Dimethyl-1,6-octadien-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The diene group can participate in various chemical reactions, further modulating the compound’s effects.

相似化合物的比较

Structural and Functional Group Comparisons

The structural analogs of 3,7-dimethyl-1,6-octadien-3-amine include alcohols, esters, and amines with similar carbon skeletons but differing functional groups (Table 1).

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Functional Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Tertiary amine | C₁₀H₁₉N | Branched chain with C3 amine group |

| Linalool (3,7-Dimethyl-1,6-octadien-3-ol) | Alcohol | C₁₀H₁₈O | C3 hydroxyl group, floral aroma |

| Linalylamine | Primary amine | C₁₀H₁₉N | Linear chain with terminal amine |

| 3,7-Dimethyl-1,6-nonadien-3-ol | Alcohol | C₁₁H₂₀O | Extended carbon chain (C9 vs. C8) |

- Linalool : Shares the same carbon skeleton but replaces the amine with a hydroxyl group. This substitution reduces basicity and increases volatility due to weaker hydrogen bonding .

- Linalylamine : A primary amine with a linear structure, contrasting with the tertiary amine and branched configuration of this compound .

Physical Properties

Table 3: Physical Properties Comparison

| Compound | Boiling Point (°C) | Solubility |

|---|---|---|

| This compound | 94–97 (0.03 mm Hg) | Low in water, soluble in organic solvents |

| Linalool | 198–199 (1 atm) | Insoluble in water |

The amine’s lower boiling point (under vacuum) compared to linalool reflects reduced polarity despite its tertiary amine group. This property may enhance its utility in high-temperature reactions .

常见问题

Q. What synthetic methodologies are effective for preparing 3,7-Dimethyl-1,6-octadien-3-amine, and what are their limitations?

The synthesis of tertiary amines like this compound can be achieved via alkylation of primary amines or reduction of imines. For example, alkylation of a sulfonamide derivative of a primary amine (e.g., via the Gabriel synthesis) allows controlled introduction of alkyl groups, while reductive amination of ketones or aldehydes offers a route to secondary and tertiary amines . Challenges include controlling regioselectivity in diene-containing substrates and minimizing side reactions such as over-alkylation.

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine’s structure, particularly the positions of methyl groups and the conjugated diene system. Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity and detect volatile byproducts, as demonstrated in studies of structurally related terpene alcohols . Infrared (IR) spectroscopy helps identify functional groups like N-H stretches (3300–3500 cm⁻¹) and C=C bonds (~1650 cm⁻¹).

Q. What safety protocols are recommended for handling tertiary amines in laboratory settings?

While direct safety data for this compound is limited, tertiary amines generally require precautions against inhalation, skin contact, and flammability. Use fume hoods, flame-resistant lab coats, and nitrile gloves. Storage at low temperatures (-20°C) in inert atmospheres enhances stability, as shown for analogous compounds .

Advanced Research Questions

Q. How can metabolic engineering be applied to biosynthesize this compound in microbial systems?

Biosynthesis could involve modifying terpene pathways in organisms like Saccharomyces cerevisiae. For example, replacing linalool synthase (which produces 3,7-Dimethyl-1,6-octadien-3-ol) with an amine-transferase enzyme could redirect flux toward the target amine. This approach mirrors linalool production in engineered yeast . Key challenges include enzyme specificity and balancing cofactor (e.g., NADPH) availability.

Q. How does the conjugated diene system in this compound influence its chemical stability under varying pH conditions?

The conjugated diene may increase susceptibility to acid-catalyzed polymerization or oxidation. Stability studies under acidic (pH < 3) and alkaline (pH > 10) conditions, monitored via HPLC or UV-Vis spectroscopy, can assess degradation pathways. Related diene-containing alcohols, such as linalool, show pH-dependent isomerization, suggesting similar behavior for the amine .

Q. What analytical strategies resolve contradictory data in characterizing this compound in complex matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is ideal for detecting the amine in biological samples. Derivatization (e.g., with dansyl chloride) enhances sensitivity. For conflicting NMR signals, nuclear Overhauser effect (NOE) experiments or 2D-COSY can clarify spatial arrangements of methyl and diene groups .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. Molecular docking studies (AutoDock Vina) can simulate interactions with enzymes or receptors, as seen in studies of antiproliferative ruthenium complexes with amine ligands .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

For conflicting GC-MS or NMR results, cross-validate with alternative techniques (e.g., High-Resolution Mass Spectrometry, HRMS) and compare with reference spectra from databases like NIST Chemistry WebBook . Batch-specific impurities, as noted in analytical certificates for related standards, may require column chromatography for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。